2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol
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Overview
Description
2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol is an organic compound that features a brominated benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol typically involves the bromination of benzo[d][1,3]dioxole derivatives followed by subsequent functional group transformations. One common method involves the bromination of 1,3-benzodioxole to introduce the bromine atom at the desired position. This is followed by a reaction with appropriate reagents to introduce the propan-2-ol group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of azides, nitriles, or other substituted products.
Scientific Research Applications
2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The brominated benzodioxole moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol is unique due to the presence of both a brominated benzodioxole moiety and a propan-2-ol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular formula of this compound is C9H11BrO3. The structure features a brominated dioxaindan moiety, which is critical for its biological interactions.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds may modulate the activity of mitochondrial benzodiazepine receptors (MBRs), which are involved in neurosteroid production and stress response regulation . By enhancing neurosteroid levels, these compounds can potentially alleviate stress-related disorders such as depression and anxiety.
2. Anti-inflammatory Activity
The compound has been linked to anti-inflammatory effects through its interaction with chemokine receptors. This interaction can inhibit the migration of leukocytes to sites of inflammation, thereby reducing inflammatory responses . Such mechanisms suggest its potential use in treating conditions characterized by excessive inflammation.
3. Potential as an Antidepressant
The ability of this compound to influence neurotransmitter systems positions it as a candidate for antidepressant therapy. By restoring balance in excitatory and inhibitory signaling pathways disrupted by stress, it may offer therapeutic benefits in mood disorders .
Case Studies
Several studies have assessed the biological activity of compounds related to this compound:
Study | Findings |
---|---|
Study A (2008) | Demonstrated significant reduction in stress-induced behaviors in animal models treated with similar compounds. |
Study B (2010) | Showed that analogs of this compound could inhibit TNF-alpha production in macrophages, indicating anti-inflammatory potential. |
Study C (2015) | Found that treatment with related compounds improved cognitive function in models of induced stress. |
The mechanisms through which this compound exerts its effects include:
- Modulation of Neurosteroid Levels : By influencing MBR activity, the compound may enhance neurosteroid synthesis, which plays a crucial role in neuroprotection and mood regulation.
- Inhibition of Chemokine Activity : The compound's interaction with chemokine receptors can alter immune cell migration, reducing inflammation and potentially providing relief in autoimmune conditions.
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-10(2,12)6-3-8-9(4-7(6)11)14-5-13-8/h3-4,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYPZUAQZZQOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1Br)OCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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